PRMT3 Allosteric Fragment Activity Compared to Optimized Lead SGC707
In the development of allosteric PRMT3 inhibitors, Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate represents a minimal pharmacophoric fragment. It demonstrates weak binding to the PRMT3 allosteric site with an EC50 of 1,300–1,600 nM in a cellular thermal shift assay (CETSA). This contrasts sharply with the optimized chemical probe SGC707, which achieves an IC50 of 31 nM in biochemical assays and a KD of 53 nM [1][2]. The target compound's weak activity is characteristic of a starting fragment, validating its utility in fragment-based drug discovery (FBDD) to map the allosteric pocket before optimization.
| Evidence Dimension | PRMT3 Target Engagement (CETSA EC50 vs Biochemical IC50/KD) |
|---|---|
| Target Compound Data | EC50 = 1,300–1,600 nM (CETSA in A549 cells) |
| Comparator Or Baseline | SGC707: IC50 = 31 nM, KD = 53 nM (Biochemical Assay) |
| Quantified Difference | The optimized lead SGC707 is >40-fold more potent, confirming the target compound's role as a sub-micromolar affinity fragment. |
| Conditions | Target compound: human PRMT3 methyltransferase domain in A549 cells (CETSA). SGC707: in vitro biochemical assay with PRMT3. |
Why This Matters
This quantitative gap defines the compound's value proposition: it is not an active probe itself but a validated, purchasable fragment hit that enables internal FBDD campaigns to optimize potency towards the SGC707 benchmark.
- [1] BindingDB. BDBM50247349 (CHEMBL4072005). Affinity Data for Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate. View Source
- [2] Kaniskan, H. Ü., et al. (2015). A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). Angewandte Chemie International Edition, 54(17), 5166-5170. View Source
